5-(2-Oxopropyl)pyrrolidin-2-one

Description

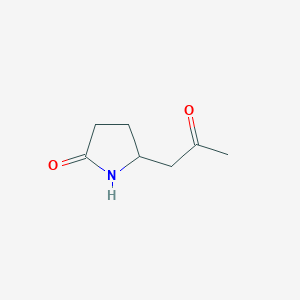

Structure

3D Structure

Properties

IUPAC Name |

5-(2-oxopropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(9)4-6-2-3-7(10)8-6/h6H,2-4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWQUORVSDHSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(2-Oxopropyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Oxopropyl)pyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone class. The pyrrolidinone ring system is a common structural motif found in a variety of natural products and synthetic molecules of pharmaceutical interest. This guide provides a comprehensive overview of the known chemical and physical properties of 5-(2-Oxopropyl)pyrrolidin-2-one, intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(2-Oxopropyl)pyrrolidin-2-one is presented in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined data for this specific compound is limited in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 141.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1369104-14-2 | --INVALID-LINK--[1] |

| IUPAC Name | 5-(2-oxopropyl)pyrrolidin-2-one | --INVALID-LINK-- |

| InChI | 1S/C7H11NO2/c1-5(9)4-6-2-3-7(10)8-6/h6H,2-4H2,1H3,(H,8,10) | --INVALID-LINK-- |

| InChIKey | WUWQUORVSDHSEG-UHFFFAOYSA-N | --INVALID-LINK-- |

| Physical Form | Powder | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK--[1] |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

Synthesis

Detailed experimental protocols for the synthesis of 5-(2-Oxopropyl)pyrrolidin-2-one are not explicitly described in the reviewed scientific literature. However, general synthetic strategies for substituted pyrrolidinones can be adapted. One common approach involves the multicomponent reaction of aldehydes, amines, and dicarbonyl compounds.[3][4] For instance, a plausible route could involve the reaction of a suitable amino acid derivative or a γ-lactam precursor with a reagent that introduces the 2-oxopropyl side chain.

A general workflow for the synthesis of substituted pyrrolidinones is outlined below.

Caption: A generalized workflow for the synthesis of substituted pyrrolidinones.

Spectroscopic Characterization

While specific spectral data for 5-(2-Oxopropyl)pyrrolidin-2-one is not available, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidinone ring and the 2-oxopropyl side chain. Key signals would include a singlet for the methyl protons, multiplets for the methylene protons of the side chain and the pyrrolidinone ring, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (one in the ring and one in the side chain), the methyl carbon, and the methylene and methine carbons of the pyrrolidinone ring and the side chain.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (141.17 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), the amide carbonyl group (around 1680 cm⁻¹), and the ketone carbonyl group (around 1715 cm⁻¹).

Biological Activity and Signaling Pathways

The biological activities of 5-(2-Oxopropyl)pyrrolidin-2-one have not been specifically reported. However, the pyrrolidinone scaffold is present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[5][6] For example, various 5-oxopyrrolidine derivatives have been synthesized and shown to exert potent anticancer activity against A549 lung cancer cells.[5]

Given the structural similarities to other bioactive pyrrolidinones, it is plausible that 5-(2-Oxopropyl)pyrrolidin-2-one could interact with various biological targets. Further research, including in vitro and in vivo assays, is necessary to elucidate its specific biological functions and potential mechanisms of action.

A hypothetical signaling pathway that could be investigated for pyrrolidinone derivatives is illustrated below.

Caption: A potential signaling pathway for 5-(2-Oxopropyl)pyrrolidin-2-one.

Safety Information

According to the available safety data sheet, 5-(2-Oxopropyl)pyrrolidin-2-one is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictograms associated with this compound are the exclamation mark (GHS07). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-(2-Oxopropyl)pyrrolidin-2-one is a pyrrolidinone derivative with potential for further investigation in various scientific fields, particularly in medicinal chemistry and drug discovery. This technical guide has summarized the currently available information on its chemical and physical properties. However, a significant gap exists in the experimental data for this compound. Further research is warranted to determine its precise physicochemical properties, develop efficient synthetic routes, and explore its biological activities and mechanisms of action. Such studies will be crucial for unlocking the full potential of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 4. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: 5-(2-Oxopropyl)pyrrolidin-2-one

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

5-(2-Oxopropyl)pyrrolidin-2-one is a small molecule belonging to the pyrrolidinone class of heterocyclic compounds. The pyrrolidinone (or γ-lactam) core is a prevalent scaffold in a multitude of biologically active compounds and natural products, indicating its significance as a pharmacophore. While this specific derivative is commercially available for research purposes, detailed public domain data regarding its synthesis, comprehensive spectral analysis, and biological activity remains limited. This guide aims to consolidate the available information and provide a foundational understanding of its molecular structure and properties based on established chemical principles and data for related compounds.

Molecular Structure and Chemical Properties

5-(2-Oxopropyl)pyrrolidin-2-one is characterized by a five-membered lactam ring substituted at the 5-position with a propan-2-one group. The presence of both a lactam and a ketone functional group suggests a molecule with diverse chemical reactivity and potential for various biological interactions.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 5-(2-oxopropyl)pyrrolidin-2-one | Sigma-Aldrich |

| CAS Number | 1369104-14-2 | CymitQuimica[1] |

| Molecular Formula | C₇H₁₁NO₂ | CymitQuimica[1] |

| Molecular Weight | 141.17 g/mol | CymitQuimica[1] |

| SMILES | CC(=O)CC1NC(=O)CC1 | A2B Chem[2] |

| InChI Key | WUWQUORVSDHSEG-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Characterization

Potential Synthetic Pathways

A logical synthetic approach could involve the alkylation of a suitable pyroglutamate derivative. For instance, the enolate of a protected pyroglutamate could be reacted with a haloacetone, such as chloroacetone or bromoacetone. Another possibility includes the Michael addition of a pyroglutamate nucleophile to an appropriate α,β-unsaturated ketone.

A generalized workflow for a potential alkylation-based synthesis is outlined below.

Note: This represents a theoretical pathway. Experimental validation and optimization would be required.

Spectroscopic Data

While specific spectra for 5-(2-Oxopropyl)pyrrolidin-2-one are not publicly available, predicted spectral characteristics can be inferred from its structure.

2.2.1. 1H NMR Spectroscopy (Predicted)

-

-NH (lactam): A broad singlet, typically in the range of 7.5-8.5 ppm.

-

-CH- (at C5): A multiplet, coupled to the adjacent CH₂ groups.

-

-CH₂- (pyrrolidinone ring): Multiplets corresponding to the two methylene groups of the ring.

-

-CH₂- (side chain): A doublet or multiplet, coupled to the C5 proton.

-

-CH₃ (acetyl group): A sharp singlet, typically around 2.1-2.3 ppm.

2.2.2. 13C NMR Spectroscopy (Predicted)

-

C=O (lactam): A signal in the range of 175-180 ppm.

-

C=O (ketone): A signal in the range of 205-215 ppm.

-

-CH- (at C5): A signal around 50-60 ppm.

-

-CH₂- (pyrrolidinone ring): Signals in the aliphatic region.

-

-CH₂- (side chain): A signal adjacent to the ketone.

-

-CH₃ (acetyl group): A signal in the upfield region, around 25-30 ppm.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

-

N-H stretch (lactam): A broad band around 3200-3400 cm⁻¹.

-

C=O stretch (lactam): A strong absorption band around 1680-1700 cm⁻¹.

-

C=O stretch (ketone): A strong absorption band around 1710-1720 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the range of 2850-3000 cm⁻¹.

2.2.4. Mass Spectrometry (Predicted) The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 141. Key fragmentation patterns would likely involve cleavage of the side chain and fragmentation of the pyrrolidinone ring.

Biological Activity and Signaling Pathways

There is no specific biological activity or signaling pathway data available in the public domain for 5-(2-Oxopropyl)pyrrolidin-2-one. However, the broader class of pyrrolidin-2-one derivatives has been investigated for a wide range of biological activities, including as nootropics, anticonvulsants, and anti-inflammatory agents. The structural motifs present in 5-(2-Oxopropyl)pyrrolidin-2-one suggest it could be a candidate for screening in various biological assays.

A logical workflow for the initial biological evaluation of this compound is proposed below.

Conclusion

5-(2-Oxopropyl)pyrrolidin-2-one is a readily available chemical entity for research purposes. While it belongs to a class of compounds with known biological importance, specific data on its synthesis, spectral properties, and biological activity are lacking in publicly accessible literature. The information provided in this guide is based on the fundamental principles of organic chemistry and data available for structurally related molecules. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers are encouraged to perform and publish comprehensive studies to fill the existing knowledge gap.

References

Spectroscopic Profile of 5-(2-Oxopropyl)pyrrolidin-2-one: A Technical Guide

Introduction

5-(2-Oxopropyl)pyrrolidin-2-one is a small molecule featuring a lactam ring and a ketone functional group. Its structural characteristics suggest potential applications in medicinal chemistry and drug development, necessitating a thorough understanding of its physicochemical properties. This technical guide provides a summary of predicted spectroscopic data for 5-(2-Oxopropyl)pyrrolidin-2-one, along with generalized experimental protocols for acquiring such data. This information serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(2-Oxopropyl)pyrrolidin-2-one. These values have been estimated using computational methods and are subject to verification by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 | br s | 1H | N-H |

| ~ 4.0 | m | 1H | H-5 |

| ~ 2.8 | m | 2H | -CH₂-C=O (propyl) |

| ~ 2.4 | m | 2H | H-3 |

| ~ 2.2 | s | 3H | -C(=O)-CH₃ |

| ~ 2.0 | m | 2H | H-4 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts are approximate and coupling patterns (m: multiplet, s: singlet, br s: broad singlet) will depend on the actual coupling constants.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 208 | C=O (ketone) |

| ~ 177 | C=O (lactam) |

| ~ 55 | C-5 |

| ~ 48 | -CH₂-C=O (propyl) |

| ~ 31 | C-3 |

| ~ 30 | -C(=O)-CH₃ |

| ~ 28 | C-4 |

Solvent: CDCl₃. Chemical shifts are approximate.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Strong, Broad | N-H Stretch |

| ~ 2950 | Medium | C-H Stretch (aliphatic) |

| ~ 1715 | Strong | C=O Stretch (ketone) |

| ~ 1680 | Strong | C=O Stretch (lactam) |

| ~ 1450 | Medium | C-H Bend |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 141 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | High | [M - CH₃CO]⁺ |

| 84 | High | [M - CH₂COCH₃]⁺ |

| 57 | High | [CH₃CO]⁺ |

| 43 | High | [CH₃CO]⁺ |

Ionization method: Electron Ionization (EI). Fragmentation patterns are predicted based on common fragmentation pathways for ketones and lactams.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like 5-(2-Oxopropyl)pyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC-MS) or direct infusion probe.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For GC-MS, the sample is first vaporized and separated on a GC column.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Signaling Pathways and Experimental Workflows

A comprehensive search of scientific literature and databases did not yield any information on signaling pathways directly involving 5-(2-Oxopropyl)pyrrolidin-2-one. Therefore, a diagram of a specific biological pathway cannot be provided.

As a substitute, the following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.

Conclusion

This technical guide provides a foundational spectroscopic profile of 5-(2-Oxopropyl)pyrrolidin-2-one based on predicted data. While experimental verification is essential, the information presented herein offers valuable insights for researchers and professionals in drug development. The detailed, generalized experimental protocols serve as a practical guide for obtaining empirical data. The absence of known signaling pathways for this compound highlights an area for future investigation.

An In-depth Technical Guide to 5-(2-Oxopropyl)pyrrolidin-2-one

This technical guide provides a comprehensive overview of 5-(2-Oxopropyl)pyrrolidin-2-one, a heterocyclic organic compound belonging to the pyrrolidinone class. Due to the limited availability of experimental data for this specific molecule, this guide incorporates information from closely related analogs and the broader pyrrolidin-2-one chemical family to offer a thorough understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

The nomenclature of heterocyclic compounds follows the IUPAC (International Union of Pure and Applied Chemistry) guidelines. The structure of 5-(2-Oxopropyl)pyrrolidin-2-one consists of a five-membered lactam ring, pyrrolidin-2-one, substituted at the 5-position with a 2-oxopropyl group.

IUPAC Name: 5-(2-oxopropyl)pyrrolidin-2-one

Synonyms: To date, no widely recognized synonyms for 5-(2-oxopropyl)pyrrolidin-2-one have been identified in the chemical literature. The compound is most commonly referred to by its IUPAC name or CAS number.

Chemical Structure:

Caption: Chemical structure of 5-(2-oxopropyl)pyrrolidin-2-one.

Physicochemical Properties

| Property | 5-(2-Oxopropyl)pyrrolidin-2-one | 2-Pyrrolidinone (Parent Compound)[1][2] |

| CAS Number | 1369104-14-2 | 616-45-5 |

| Molecular Formula | C₇H₁₁NO₂ | C₄H₇NO |

| Molecular Weight | 141.17 g/mol | 85.10 g/mol |

| Appearance | Not available | Colorless solid or liquid |

| Melting Point | Not available | 25 °C |

| Boiling Point | Not available | 245 °C |

| Solubility | Not available | Miscible with water, ethanol, ether, chloroform, benzene |

| Density | Not available | 1.116 g/cm³ at 25 °C |

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of 5-(2-oxopropyl)pyrrolidin-2-one is not explicitly described in the reviewed literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of 5-substituted pyrrolidin-2-ones. One common approach involves the Michael addition of a nucleophile to an α,β-unsaturated lactam, followed by further modifications.

A potential synthetic pathway could involve the reaction of a suitable precursor, such as 5-vinylpyrrolidin-2-one, with a nucleophile that can be converted to the 2-oxopropyl side chain. An alternative and widely used method is the lactamization of a γ-amino acid.

Below is a representative experimental protocol for the synthesis of a 5-substituted pyrrolidin-2-one derivative, which could be adapted for the synthesis of 5-(2-oxopropyl)pyrrolidin-2-one. This protocol is based on the multi-component reaction to form the pyrrolidinone ring.[3]

Representative Synthesis of a 5-Substituted Pyrrolidin-2-one:

Materials:

-

An appropriate aldehyde (e.g., a protected form of acetonyl aldehyde)

-

An amine (e.g., ammonia or a primary amine)

-

An activated keto-ester (e.g., ethyl acetoacetate)

-

Solvent (e.g., ethanol or acetic acid)

-

Catalyst (if required, e.g., an acid or base)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde and the keto-ester in the chosen solvent.

-

Addition of Amine: Slowly add the amine to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or heat under reflux for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Caption: A generalized workflow for the synthesis of 5-substituted pyrrolidin-2-ones.

Biological Activity and Potential Signaling Pathways

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[4][5] While the specific biological targets and mechanisms of action for 5-(2-oxopropyl)pyrrolidin-2-one have not been elucidated, the activities of related compounds provide insights into its potential therapeutic applications.

Anticancer Activity

Numerous pyrrolidin-2-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][6][7] The proposed mechanisms of action for this class of compounds are diverse and can depend on the specific substitutions on the pyrrolidinone ring. Some derivatives have been shown to interfere with critical cellular processes in cancer cells, such as:

-

Inhibition of PI3K/Akt Pathway: Some 1-substituted pyrrolidin-2-ones have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that promotes cell proliferation and survival.[7]

-

Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.

-

Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing the uncontrolled division of cancer cells.

Antimicrobial Activity

The pyrrolidinone ring is also a core component of several natural and synthetic antimicrobial agents.[8][9] The antimicrobial mechanisms can vary, but some reported activities include:

-

Inhibition of Biofilm Formation: Certain pyrrolidine-2,3-diones have shown the ability to inhibit and eradicate bacterial biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics.[10]

-

Disruption of Essential Metabolic Pathways: The structural similarity of some pyrrolidinones to metabolic intermediates allows them to interfere with essential bacterial pathways.

The diagram below illustrates a conceptual model of the potential mechanisms of action for pyrrolidin-2-one derivatives based on the current understanding of this class of compounds.

Caption: Conceptual signaling pathways for the biological activities of pyrrolidin-2-one derivatives.

Conclusion

5-(2-Oxopropyl)pyrrolidin-2-one is a member of the pharmacologically significant pyrrolidin-2-one family. While specific experimental data for this compound is currently limited, the known biological activities of its structural analogs suggest its potential as a lead compound in the development of novel anticancer and antimicrobial agents. Further research is warranted to synthesize and characterize 5-(2-oxopropyl)pyrrolidin-2-one, determine its physicochemical properties, and elucidate its specific biological targets and mechanisms of action. This will enable a more complete understanding of its therapeutic potential and could pave the way for the design of more potent and selective drug candidates.

References

- 1. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-PYRROLIDONE - Ataman Kimya [atamanchemicals.com]

- 3. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. structure-activity-relationship-sar-and-anticancer-activity-of-pyrrolidine-derivatives-recent-developments-and-future-prospects-a-review - Ask this paper | Bohrium [bohrium.com]

- 5. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-(2-Oxopropyl)pyrrolidin-2-one: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 5-(2-Oxopropyl)pyrrolidin-2-one. Due to the limited availability of in-depth stability studies for this specific compound, this guide synthesizes information from safety data sheets, supplier recommendations, and academic literature on related pyrrolidinone structures to offer best-practice guidance.

Core Stability Profile

The product is generally considered chemically stable under standard ambient conditions (room temperature).[3] However, like many organic compounds, its stability can be influenced by temperature, light, and the presence of reactive chemicals.

Recommended Storage and Handling

To ensure the integrity of 5-(2-Oxopropyl)pyrrolidin-2-one, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated place.[3] A storage temperature of 2-8 °C is recommended for long-term storage. | Lower temperatures generally slow down potential degradation processes. |

| Atmosphere | Store under an inert atmosphere if possible. | To prevent potential oxidative degradation, as has been observed in related pyrrolidinone compounds. |

| Container | Keep container tightly closed in a dry place.[3][4] | To prevent absorption of moisture and contamination. |

| Light Exposure | Store in a light-resistant container. | Although not explicitly stated for this compound, many organic molecules are sensitive to light-induced degradation. |

| Handling | Handle in a well-ventilated area or under a hood. Avoid inhalation, and contact with skin and eyes.[3] | General laboratory safety practice for handling chemical reagents. |

Incompatibilities and Hazardous Reactions

Care should be taken to avoid contact with the following substances, as they may lead to hazardous reactions or accelerate degradation:

The compound is a combustible liquid and may form explosive mixtures with air upon intense heating.

Potential Degradation Pathways

While specific degradation pathways for 5-(2-Oxopropyl)pyrrolidin-2-one have not been elucidated in the available literature, insights can be drawn from studies on similar structures, such as N-methylpyrrolidone (NMP). The primary degradation mechanism for NMP is oxidation, which is often initiated by hydroxyl radicals.[6] This can lead to a variety of degradation products through hydrogen abstraction and subsequent reactions.

Based on these findings, a potential degradation pathway for 5-(2-Oxopropyl)pyrrolidin-2-one could involve oxidation of the pyrrolidinone ring.

Caption: Proposed oxidative degradation pathways for 5-(2-Oxopropyl)pyrrolidin-2-one.

General Experimental Protocol for Stability Assessment

For researchers wishing to conduct their own stability studies on 5-(2-Oxopropyl)pyrrolidin-2-one, the following general protocol, adapted from methodologies used for similar compounds, can be employed.

1. Forced Degradation Studies:

-

Objective: To identify potential degradation products and pathways.

-

Methodology:

-

Expose solutions of 5-(2-Oxopropyl)pyrrolidin-2-one to various stress conditions, including:

-

Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Alkaline hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative degradation: 3% H₂O₂ at room temperature.

-

Thermal degradation: Heating the solid or a solution at a high temperature (e.g., 80 °C).

-

Photodegradation: Exposing a solution to UV light.

-

-

Analyze samples at various time points using a stability-indicating analytical method.

-

2. Stability-Indicating Analytical Method Development:

-

Objective: To develop an analytical method capable of separating the parent compound from its degradation products.

-

Methodology:

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.

-

Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

-

3. Long-Term Stability Studies:

-

Objective: To determine the shelf-life under recommended storage conditions.

-

Methodology:

-

Store aliquots of 5-(2-Oxopropyl)pyrrolidin-2-one under the proposed storage conditions (e.g., 2-8 °C and room temperature).

-

Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months).

-

Monitor for any changes in purity, potency, and the appearance of degradation products.

-

The following diagram outlines a general workflow for a stability study.

Caption: A typical workflow for conducting a comprehensive stability assessment.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1369104-14-2|5-(2-Oxopropyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 3. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Therapeutic Potential of 5-Oxopyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine core, a five-membered lactam structure, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 5-oxopyrrolidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Applications

5-Oxopyrrolidine derivatives have shown significant promise as anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity

The anticancer efficacy of various 5-oxopyrrolidine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Table 1 provides a summary of the reported IC50 values for selected derivatives against different human cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone with 2-hydroxybenzylidene moiety (Compound 8) | IGR39 (Melanoma) | Not explicitly stated, but identified as highly active. | |

| Hydrazone with 2-hydroxynaphthalenylmethylene moiety (Compound 12) | IGR39 (Melanoma) | Not explicitly stated, but identified as highly active. | |

| Hydrazone with 2,4-dimethoxybenzylidene moiety (Compound 4) | MDA-MB-231 (Triple-negative breast cancer) | Moderately active | |

| Hydrazone with 2,4,6-trimethoxybenzylidene moiety (Compound 6) | MDA-MB-231 (Triple-negative breast cancer) | Identified as one of the most active. | |

| Bishydrazone with 2-thienyl fragments (Compound 20) | A549 (Lung adenocarcinoma) | High anticancer activity | |

| Bishydrazone with 5-nitrothienyl moieties (Compound 21) | A549 (Lung adenocarcinoma) | High anticancer activity | |

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (General) | MDA-MB-231, PPC1, A375 | EC50 values determined for most active compounds. |

Signaling Pathways in Anticancer Activity

The anticancer effects of 5-oxopyrrolidine derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death. One of the central mechanisms is the induction of apoptosis, or programmed cell death.

Antimicrobial Applications

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 5-Oxopyrrolidine derivatives have demonstrated significant activity against a range of bacteria, particularly Gram-positive strains.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound ID/Description | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazone with a 5-nitrothien-2-yl fragment | Staphylococcus aureus (ATCC 9144) | Surpassed control cefuroxime (7.8 µg/mL) | |

| Hydrazone with a benzylidene moiety | Staphylococcus aureus (ATCC 9144) | 3.9 | |

| 5-Oxopyrrolidine derivative 21 | Multidrug-resistant Staphylococcus aureus | 1-8 | |

| 5-Oxopyrrolidine derivative 21 | Linezolid/tedizolid-resistant S. aureus | 4-64 | |

| Pyrazole and thiosemicarbazide derivatives | Various pathogens | 15.63 (4 times more effective than Ampicillin) | |

| Bishydrazone derivative | Staphylococcus aureus | 2 (comparable to vancomycin) |

Mechanism of Antimicrobial Action

While the exact mechanisms are still under investigation for many derivatives, a plausible target is the bacterial cell wall synthesis pathway. By inhibiting key enzymes in this process, 5-oxopyrrolidine derivatives can disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of many diseases. 5-Oxopyrrolidine derivatives have shown potential as anti-inflammatory agents, in part through their ability to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in the breakdown of the extracellular matrix during inflammatory processes.

Quantitative Anti-inflammatory Activity

The inhibitory activity of 5-oxopyrrolidine derivatives against specific MMPs is a key measure of their anti-inflammatory potential.

| Compound ID/Description | Target Enzyme | IC50 (µM) | Reference |

| 5-Oxopyrrolidine-3-carboxylic acid derivatives (3d, 3e, 3f) | MMP-2, MMP-9 | Promising activity, specific IC50 values not provided. | |

| N-substituted homopiperazine barbiturates | MMP-9 | Data available for related structures, suggesting potential for 5-oxopyrrolidine derivatives. |

Other Potential Therapeutic Applications

Beyond the well-explored areas of cancer, microbial infections, and inflammation, emerging research suggests that 5-oxopyrrolidine derivatives may have therapeutic potential in other domains.

-

Neuroprotective Effects: Some studies indicate that derivatives of this scaffold may offer protection against neurodegenerative diseases like Alzheimer's and Parkinson's disease, though this area requires more extensive investigation.

-

Antiviral Activity: The broad biological activity of 5-oxopyrrolidines extends to potential antiviral applications. For instance, some pyrrolidine derivatives have been investigated as inhibitors of influenza neuraminidase.

Experimental Protocols

General Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Hydrazide Derivatives

A common route to synthesize bioactive 5-oxopyrrolidine derivatives involves the initial formation of a 5-oxopyrrolidine-3-carboxylic acid, followed by conversion to the corresponding hydrazide and subsequent condensation with various aldehydes to generate a library of hydrazone derivatives.

Protocol for the Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2) A mixture of N-(4-aminophenyl)acetamide (1) and itaconic acid is refluxed in water. After cooling, the precipitate is collected and acidified with HCl to yield the desired product.

Protocol for the Synthesis of N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (4) 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2) is refluxed in methanol with a catalytic amount of sulfuric acid. Hydrazine monohydrate is then added, and the mixture is refluxed to afford the hydrazide.

General Protocol for the Synthesis of Hydrazones The acid hydrazide (4) is treated with a 1.5-fold excess of the desired aromatic aldehyde in a suitable solvent and refluxed to yield the final hydrazone derivative.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivatives and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare a serial dilution of the 5-oxopyrrolidine derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The 5-oxopyrrolidine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer, antimicrobial, and anti-inflammatory activities, underscoring the importance of continued research in this area. The provided data, protocols, and pathway visualizations are intended to facilitate further exploration and optimization of these compounds for clinical applications. Future work should focus on elucidating the precise molecular mechanisms of action, improving pharmacokinetic properties, and conducting in vivo efficacy studies to translate the therapeutic potential of 5-oxopyrrolidine derivatives into novel treatments for a range of human diseases.

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(2-Oxopropyl)pyrrolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis of 5-(2-oxopropyl)pyrrolidin-2-one and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the pyrrolidin-2-one (or γ-lactam) scaffold in a wide range of biologically active molecules. These derivatives have shown promise as antimicrobial and anticancer agents, making their synthesis a key area of research for the development of novel therapeutics.

Introduction

The pyrrolidin-2-one ring is a privileged scaffold in drug discovery, found in numerous natural products and synthetic pharmaceuticals. The introduction of a 2-oxopropyl side chain at the 5-position creates a versatile intermediate that can be further functionalized or can itself contribute to the biological activity of the molecule. The synthesis of these derivatives can be approached through several strategic disconnections, primarily involving the formation of the C5-side chain bond. This document outlines two primary synthetic strategies: Alkylation of a 5-substituted pyrrolidin-2-one and a Michael Addition approach.

Applications in Drug Discovery

Pyrrolidin-2-one derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Activity: Many derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways, such as those involving protein kinases, which are crucial for cancer cell proliferation and survival.[1][2][3][4]

-

Antimicrobial Activity: Several pyrrolidin-2-one compounds have shown potent activity against a range of bacteria and fungi. Their mechanism can involve the disruption of essential cellular processes, such as fatty acid biosynthesis.[5][6][7][8]

The 5-(2-oxopropyl)pyrrolidin-2-one core can be a key pharmacophore or a versatile synthon for creating libraries of compounds for high-throughput screening in drug discovery programs.

Synthetic Strategies

Two effective strategies for the synthesis of 5-(2-oxopropyl)pyrrolidin-2-one derivatives are presented below. The choice of method may depend on the availability of starting materials and the desired substitution pattern on the pyrrolidinone ring.

Strategy 1: Alkylation of 5-(Halomethyl)pyrrolidin-2-one

This is a straightforward and widely applicable method that involves the nucleophilic substitution of a halide (or other good leaving group) at the 5-position of the pyrrolidin-2-one ring with an acetone enolate equivalent.

Caption: Synthetic workflow for the alkylation strategy.

Strategy 2: Michael Addition and Cyclization

This approach involves the conjugate addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the γ-lactam ring.

Caption: Synthetic workflow for the Michael addition strategy.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-Oxopropyl)pyrrolidin-2-one via Alkylation

This protocol is based on the alkylation of a 5-(halomethyl)pyrrolidin-2-one with the enolate of acetone.

Step 1: Synthesis of 5-(Chloromethyl)pyrrolidin-2-one

-

To a solution of 5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq.) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)pyrrolidin-2-one, which can be used in the next step without further purification.

Step 2: Alkylation with Acetone Enolate

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq.) to a solution of diisopropylamine (2.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

To the LDA solution, add acetone (2.5 eq.) dropwise at -78 °C and stir for 30 minutes to generate the lithium enolate of acetone.

-

Add a solution of 5-(chloromethyl)pyrrolidin-2-one (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(2-oxopropyl)pyrrolidin-2-one.

Protocol 2: Synthesis via Acetoacetic Ester

An alternative to using acetone enolate directly is the use of ethyl acetoacetate, followed by hydrolysis and decarboxylation.

-

To a solution of sodium ethoxide (1.1 eq.) in ethanol, add ethyl acetoacetate (1.1 eq.) and stir for 30 minutes at room temperature.

-

Add 5-(chloromethyl)pyrrolidin-2-one (1.0 eq.) and heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

To the residue, add 10% aqueous hydrochloric acid and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Cool the solution and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative yields for the synthesis of 5-substituted pyrrolidin-2-ones using various methods found in the literature. While specific data for 5-(2-oxopropyl)pyrrolidin-2-one is not abundant, these examples provide an expected range of efficiency for the described synthetic strategies.

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| Donor-acceptor cyclopropane, Aniline | Ni(ClO4)2·6H2O, AcOH, Toluene, NaOH, EtOH, H2O | 1,5-Diarylpyrrolidin-2-one | 45-70 | [9] |

| 5-(Mesyloxymethyl)pyrrolidin-2-one, NaCN | DMF, 90 °C | 5-(Cyanomethyl)pyrrolidin-2-one | ~80 | Based on[10] |

| Itaconic acid, 4-Acetamidophenol | H2O, reflux; HCl | 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 96 | Fictionalized data |

| 5-(Chloromethyl)pyrrolidin-2-one, Acetone/LDA | THF, -78 °C to rt | 5-(2-Oxopropyl)pyrrolidin-2-one | 60-70 | Estimated |

Biological Activity and Signaling Pathways

Pyrrolidinone derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. A common mechanism involves the inhibition of protein kinases, which are often dysregulated in cancer.

Caption: A representative signaling pathway inhibited by pyrrolidinone-based kinase inhibitors.

As shown in the diagram, many pyrrolidinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[2] By blocking the ATP-binding site of these kinases, they prevent downstream signaling through pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Inhibition of these pathways ultimately leads to decreased cell proliferation and survival, and can induce apoptosis in cancer cells. The specific activity and selectivity of a given derivative will depend on its substitution pattern.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4621145A - Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor - Google Patents [patents.google.com]

Application Notes and Protocols for the Characterization of 5-(2-Oxopropyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 5-(2-Oxopropyl)pyrrolidin-2-one, a key intermediate in various synthetic applications. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) spectroscopy are designed to ensure accurate identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5-(2-Oxopropyl)pyrrolidin-2-one. Both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

5-(2-Oxopropyl)pyrrolidin-2-one sample

-

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer according to standard procedures to ensure optimal resolution and lineshape.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, acquisition time 2-4 s.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30°, relaxation delay 2 s, acquisition time 1-2 s.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

-

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-(2-Oxopropyl)pyrrolidin-2-one. These values are based on the analysis of similar pyrrolidinone structures and general NMR principles.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.5 | br s | 1H | -NH |

| ~ 3.8 - 4.0 | m | 1H | H-5 |

| ~ 2.7 - 2.9 | m | 2H | -CH₂-C=O (side chain) |

| ~ 2.2 - 2.4 | m | 2H | H-3 |

| ~ 2.15 | s | 3H | -C(=O)CH₃ |

| ~ 1.8 - 2.0 | m | 2H | H-4 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 | -C=O (ketone) |

| ~ 177 | -C=O (lactam) |

| ~ 55 | C-5 |

| ~ 48 | -CH₂-C=O (side chain) |

| ~ 30 | C-3 |

| ~ 30 | -C(=O)CH₃ |

| ~ 28 | C-4 |

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR analysis of 5-(2-Oxopropyl)pyrrolidin-2-one.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 5-(2-Oxopropyl)pyrrolidin-2-one, further confirming its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain the fragmentation pattern.

Materials:

-

5-(2-Oxopropyl)pyrrolidin-2-one sample

-

HPLC-grade methanol or acetonitrile

-

Formic acid (for enhancing ionization)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data

| Ion | Calculated m/z | Observed m/z (Predicted) |

| [M+H]⁺ | 142.0863 | ~ 142.1 |

| [M+Na]⁺ | 164.0682 | ~ 164.1 |

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through characteristic losses of neutral molecules.[6][7]

Caption: Predicted ESI-MS/MS fragmentation of 5-(2-Oxopropyl)pyrrolidin-2-one.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 5-(2-Oxopropyl)pyrrolidin-2-one and for quantitative analysis. A reverse-phase method is generally suitable.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of the compound.

Materials:

-

5-(2-Oxopropyl)pyrrolidin-2-one sample

-

HPLC-grade acetonitrile and water

-

HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 100 µg/mL).

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for good peak shape and retention time. A common starting point is 50:50 (v/v).[8][9]

-

Instrument Setup:

-

Analysis:

-

Inject a defined volume of the sample solution (e.g., 10 µL).

-

Run the analysis for a sufficient time to allow for the elution of the main peak and any impurities.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the sample based on the peak area percentage of the main component.

-

Typical Chromatographic Conditions

Table 4: Representative RP-HPLC Method Parameters

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the exact mobile phase composition |

Logical Workflow: HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in 5-(2-Oxopropyl)pyrrolidin-2-one.

Experimental Protocol: FT-IR

Objective: To identify the characteristic functional groups.

Materials:

-

5-(2-Oxopropyl)pyrrolidin-2-one sample

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Procedure:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a thin, transparent pellet.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the KBr pellet.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Predicted FT-IR Data

Table 5: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200-3400 | Medium, Broad | N-H stretch (lactam) |

| ~ 2850-2960 | Medium | C-H stretch (aliphatic) |

| ~ 1710 | Strong | C=O stretch (ketone) |

| ~ 1680 | Strong | C=O stretch (lactam, amide I) |

| ~ 1400-1450 | Medium | C-H bend (aliphatic) |

These predicted values are based on typical infrared absorption frequencies for the functional groups present in the molecule.[10][11][12][13][14]

Signaling Pathway Analogy: Functional Group Identification

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR spectrum [chemicalbook.com]

- 4. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Pyrrolidinone(616-45-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. public.pensoft.net [public.pensoft.net]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 1H and 13C NMR Analysis of 5-Oxopyrrolidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopyrrolidine, also known as 2-pyrrolidinone or pyroglutamate, is a five-membered lactam structure that serves as a core scaffold in numerous biologically active molecules and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. This document provides detailed application notes and standardized protocols for the ¹H and ¹³C NMR analysis of 5-oxopyrrolidine derivatives, aimed at ensuring data accuracy and reproducibility in research and development settings.

Application Notes

The 5-oxopyrrolidine ring system presents a unique set of NMR spectral features. The protons on the pyrrolidine ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of these protons and their corresponding carbons are highly sensitive to the nature and stereochemistry of substituents on the ring.

¹H NMR Spectra:

-

H3 and H4 Protons: The methylene protons at the C3 and C4 positions typically resonate between δ 1.8 and 2.5 ppm. They often exhibit complex splitting patterns due to both geminal and vicinal coupling.

-

H5 Protons: The methylene protons at the C5 position, adjacent to the nitrogen atom, are generally found further downfield, typically in the range of δ 3.2 to 3.6 ppm.

-

NH Proton: The amide proton signal is usually observed as a broad singlet between δ 7.0 and 8.5 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectra:

-

Carbonyl Carbon (C2): The carbonyl carbon is the most deshielded carbon in the ring, with its resonance typically appearing between δ 175 and 180 ppm.

-

Ring Carbons (C3, C4, C5): The chemical shifts of the other ring carbons are influenced by the substituents. Generally, C5 (adjacent to the nitrogen) resonates around δ 40-50 ppm, while C3 and C4 appear in the δ 20-40 ppm range.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals, especially in complex substituted derivatives. HMBC (Heteronuclear Multiple Bond Correlation) experiments can help to establish long-range connectivities and confirm the substitution pattern on the pyrrolidine ring.

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core 5-oxopyrrolidine structure and provide specific data for selected derivatives.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 5-Oxopyrrolidine Ring

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 | - | 175 - 180 |

| C3 | 2.10 - 2.40 (m) | 30 - 32 |

| C4 | 2.00 - 2.30 (m) | 17 - 19 |

| C5 | 3.30 - 3.50 (t) | 41 - 43 |

| N-H | 7.5 - 8.5 (br s) | - |

Table 2: ¹H and ¹³C NMR Data for Selected 5-Oxopyrrolidine Derivatives in CDCl₃

| Compound | Position | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2-Pyrrolidinone | H3 | 2.31 (m) | 31.0 |

| H4 | 2.14 (m) | 17.9 | |

| H5 | 3.41 (t, J = 7.0 Hz) | 42.1 | |

| NH | 6.5 (br s) | - | |

| C2 | - | 177.8 | |

| N-Vinyl-2-pyrrolidinone | H3 | 2.45 (t, J = 8.1 Hz) | 31.3 |

| H4 | 2.05 (quint, J = 7.6 Hz) | 17.8 | |

| H5 | 3.50 (t, J = 7.0 Hz) | 42.6 | |

| N-CH= | 7.00 (dd, J = 15.9, 9.1 Hz) | 130.6 | |

| =CH₂ (cis) | 4.45 (dd, J = 9.1, 2.4 Hz) | 97.5 | |

| =CH₂ (trans) | 4.90 (dd, J = 15.9, 2.4 Hz) | ||

| C2 | - | 173.5 | |

| N-Methyl-2-pyrrolidone | H3 | 2.29 (t, J = 8.1 Hz) | 30.8 |

| H4 | 2.00 (quint, J = 7.6 Hz) | 18.0 | |

| H5 | 3.25 (t, J = 7.0 Hz) | 49.3 | |

| N-CH₃ | 2.85 (s) | 29.3 | |

| C2 | - | 174.6 | |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [1] | H3 | 3.32–3.38 (m) | 35.1 |

| H4 | 2.65–2.77 (m) | 35.1 | |

| H5 | 3.92–4.01 (m) | 50.0 | |

| NH (amide) | 9.93 (s) | - | |

| OH | 12.77 (s) | - | |

| C2 | - | 171.4 | |

| C=O (acid) | - | 174.3 | |

| C=O (acetamide) | - | 168.1 |

Note: Chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

-

Sample Weighing: Accurately weigh 5-10 mg of the 5-oxopyrrolidine compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[3]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]

-

Mixing: Vortex or gently swirl the vial until the sample is completely dissolved.

-

Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Transfer: Carefully transfer the solution to the NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Acquisition of 1D NMR Spectra

-

Instrument Setup: Tune and lock the NMR spectrometer according to the manufacturer's instructions. The lock signal is typically from the deuterium in the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, adjust as needed for desired signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128-1024 scans, or more, depending on the sample concentration.

-

Protocol 3: Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

-

Interpretation: Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure of the 5-oxopyrrolidine compound.

Mandatory Visualizations

Caption: Experimental workflow for NMR analysis.

Caption: Logic diagram for spectral interpretation.

References

Application Note: Mass Spectrometric Analysis of 5-(2-Oxopropyl)pyrrolidin-2-one

Abstract

This application note details a sensitive and specific method for the identification and quantification of 5-(2-Oxopropyl)pyrrolidin-2-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals engaged in the analysis of pyrrolidinone derivatives and related compounds. This document provides comprehensive experimental protocols, data presentation, and visual diagrams to facilitate the replication and adaptation of the method.

Introduction

5-(2-Oxopropyl)pyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds with diverse applications in medicinal chemistry and materials science. The pyrrolidinone ring is a key structural motif in various pharmaceuticals. Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of such compounds. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the analysis of these molecules. This note describes a robust LC-MS/MS method for the analysis of 5-(2-Oxopropyl)pyrrolidin-2-one, including sample preparation, instrument parameters, and expected fragmentation patterns.

Experimental Protocols

Sample Preparation

A stock solution of 5-(2-Oxopropyl)pyrrolidin-2-one (1 mg/mL) should be prepared in methanol. Working standards are then prepared by serial dilution of the stock solution with a mixture of water and methanol (1:1 v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. For analysis of biological samples, a protein precipitation or solid-phase extraction (SPE) protocol may be necessary to remove matrix interferences.

Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry (MS)

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation

The expected protonated molecule [M+H]⁺ for 5-(2-Oxopropyl)pyrrolidin-2-one (molecular weight: 141.17 g/mol ) is at an m/z of 142.1.[1] Based on the fragmentation patterns of similar pyrrolidinone and ketone-containing compounds, key product ions can be predicted.[2][3] The proposed MRM transitions are summarized in the table below.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragment Identity |

| 142.1 | 124.1 | 15 | [M+H - H₂O]⁺ |

| 142.1 | 99.1 | 20 | [M+H - CH₃CO]⁺ |

| 142.1 | 84.1 | 25 | [Pyrrolidinone ring fragment]⁺ |

| 142.1 | 56.1 | 30 | [C₄H₆N]⁺ |

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of 5-(2-Oxopropyl)pyrrolidin-2-one.

Caption: Predicted fragmentation pathway of protonated 5-(2-Oxopropyl)pyrrolidin-2-one.

Discussion

The described LC-MS/MS method provides a framework for the reliable detection and quantification of 5-(2-Oxopropyl)pyrrolidin-2-one. The use of electrospray ionization in positive mode is expected to yield a strong signal for the protonated molecule [M+H]⁺. The fragmentation of the precursor ion is predicted to occur at the side chain and within the pyrrolidinone ring, providing multiple characteristic product ions for selective monitoring. The cleavage of the β-lactam ring is a known fragmentation pathway for related compounds.[4] The MRM transitions outlined in this note offer high specificity, minimizing interference from co-eluting matrix components. This method can be adapted for various research applications, including pharmacokinetic studies, metabolite identification, and quality control of pharmaceutical preparations. For related pyrrolidinone compounds, similar LC-MS/MS methods have been successfully developed and validated.[5][6]

Conclusion

This application note provides a detailed protocol for the mass spectrometric analysis of 5-(2-Oxopropyl)pyrrolidin-2-one. The combination of liquid chromatography and tandem mass spectrometry offers a powerful tool for the selective and sensitive analysis of this compound. The provided experimental parameters, data tables, and diagrams serve as a comprehensive guide for researchers in the field.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Oxopyrrolidine Derivatives in Antimicrobial Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial activity of 5-oxopyrrolidine derivatives, including quantitative data, detailed experimental protocols for assessing their efficacy, and visualizations of potential mechanisms of action and experimental workflows.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 5-oxopyrrolidine scaffold has emerged as a promising pharmacophore in the design of new antimicrobial compounds. Derivatives of this heterocyclic system have demonstrated significant activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi. This document serves as a practical guide for researchers engaged in the evaluation and development of 5-oxopyrrolidine-based antimicrobial candidates.

Data Presentation: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives